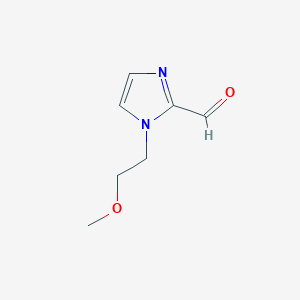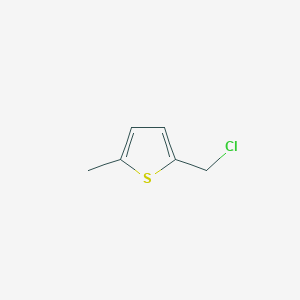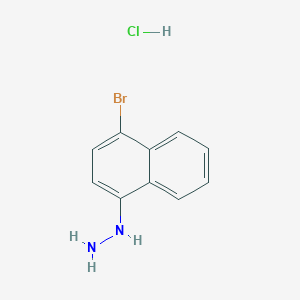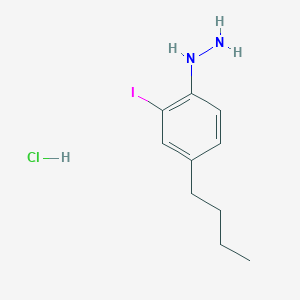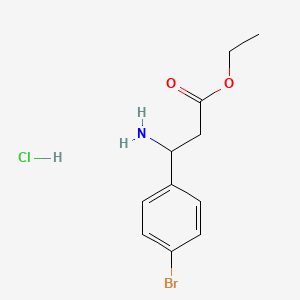
(1-异丙基吡咯烷-3-基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Isopropylpyrrolidin-3-yl)methanol: is a heterocyclic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and features an isopropyl group attached to the nitrogen atom and a hydroxymethyl group at the third position of the pyrrolidine ring .
科学研究应用
Chemistry: (1-Isopropylpyrrolidin-3-yl)methanol is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and is employed in the development of new synthetic methodologies .
Biology: In biological research, (1-Isopropylpyrrolidin-3-yl)methanol is used to study the structure-activity relationships of pyrrolidine derivatives. It is also investigated for its potential as a ligand in receptor binding studies .
Medicine: The compound is explored for its potential therapeutic applications, including its use as a scaffold for the development of new drugs. It is studied for its activity against various biological targets, including enzymes and receptors .
Industry: In the industrial sector, (1-Isopropylpyrrolidin-3-yl)methanol is used in the production of fine chemicals and pharmaceuticals. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with isopropyl halides under basic conditions to introduce the isopropyl group at the nitrogen atom. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde or other suitable reagents .
Industrial Production Methods: Industrial production methods for (1-Isopropylpyrrolidin-3-yl)methanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave irradiation has also been explored to enhance reaction rates and achieve high purity .
化学反应分析
Types of Reactions: (1-Isopropylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
作用机制
The mechanism of action of (1-Isopropylpyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The hydroxymethyl group and the isopropyl group play crucial roles in determining the compound’s binding affinity and selectivity . The exact pathways and molecular interactions depend on the specific biological target being studied .
相似化合物的比较
- (1-Ethylpyrrolidin-3-yl)methanol
- (1-Isopropylpiperidin-3-yl)methanol
- (1-Phenylpyrrolidin-3-yl)methanol
- (1-Benzylpyrrolidin-3-yl)methanol
Comparison: (1-Isopropylpyrrolidin-3-yl)methanol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and binding interactions compared to other similar compounds. For example, (1-Ethylpyrrolidin-3-yl)methanol has a smaller ethyl group, which may result in different binding affinities and selectivities . Similarly, (1-Isopropylpiperidin-3-yl)methanol has a six-membered ring, which alters its three-dimensional structure and potentially its biological activity .
属性
IUPAC Name |
(1-propan-2-ylpyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHDGWGNYJVYMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586409 |
Source


|
| Record name | [1-(Propan-2-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2148-53-0 |
Source


|
| Record name | [1-(Propan-2-yl)pyrrolidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2148-53-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
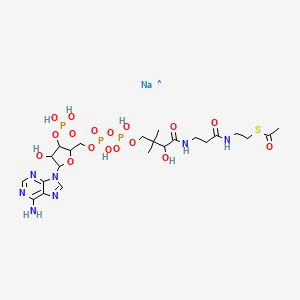
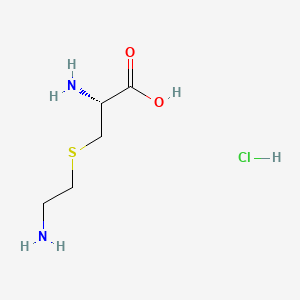
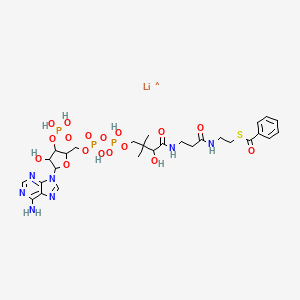
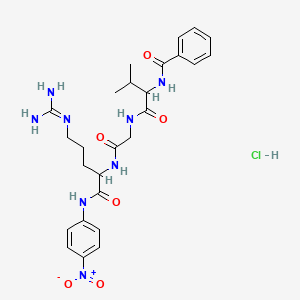
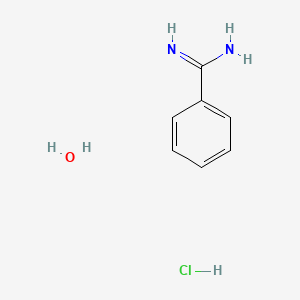

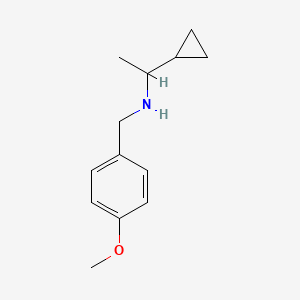
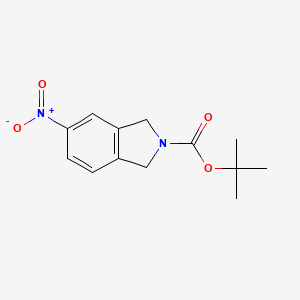
![[3-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284344.png)
